molecular formula C8H8BrNOS B2739371 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one CAS No. 133933-69-4

4-(5-Bromothiophen-2-yl)pyrrolidin-2-one

Cat. No. B2739371
CAS RN: 133933-69-4
M. Wt: 246.12
InChI Key: AQVVXYCITHQFEI-UHFFFAOYSA-N
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Description

“4-(5-Bromothiophen-2-yl)pyrrolidin-2-one” is a chemical compound with the molecular formula C8H8BrNOS . It has a molecular weight of 246.12 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-(5-Bromothiophen-2-yl)pyrrolidin-2-one” includes a pyrrolidin-2-one ring attached to a 5-bromothiophen-2-yl group . The InChI code for this compound is 1S/C8H8BrNOS/c9-7-2-1-6 (12-7)5-3-8 (11)10-4-5/h1-2,5H,3-4H2, (H,10,11) .


Physical And Chemical Properties Analysis

“4-(5-Bromothiophen-2-yl)pyrrolidin-2-one” is a powder at room temperature . The boiling point and other specific physical and chemical properties are not provided in the available data .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “4-(5-Bromothiophen-2-yl)pyrrolidin-2-one” is not specified in the available data. Pyrrolidine compounds are widely used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Safety and Hazards

The safety information for “4-(5-Bromothiophen-2-yl)pyrrolidin-2-one” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-(5-bromothiophen-2-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c9-7-2-1-6(12-7)5-3-8(11)10-4-5/h1-2,5H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVVXYCITHQFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromothiophen-2-yl)pyrrolidin-2-one

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